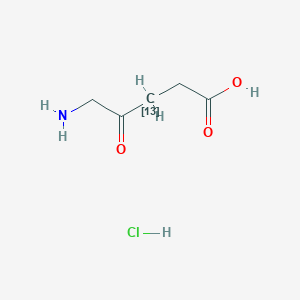
5-amino-4-oxo(313C)pentanoic acid;hydrochloride
Cat. No. B023908
Key on ui cas rn:
129720-95-2
M. Wt: 168.58 g/mol
InChI Key: ZLHFONARZHCSET-YTBWXGASSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07319164B2
Procedure details


In the following step, the key compound 5-azido levulinic acid will be reduced to 5-amino levulinic acid hydrochloride without any difficulties. The reduction is preferably carried out as a catalytic hydrogenation in the presence of a metal catalyst (preferably palladium or platinum on a suitable carrier, such as active carbon) in aqueous hydrochloric acid without any arise of undesireable organic by-products. The catalyst can be regenarated. 5-Amino levulinic acid hydrochloride is obtained absolutly pure with an overall yield of 31-35% (starting from levulinic acid).
Name
5-azido levulinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
5-amino levulinic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
5-Amino levulinic acid hydrochloride

Name
levulinic acid
Identifiers


|
REACTION_CXSMILES
|
[N:1]([CH2:4][C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[N+]=[N-].[ClH:12].N[CH2:14][C:15](=[O:21])[CH2:16][CH2:17][C:18]([OH:20])=[O:19]>Cl.[Pd].[Pt]>[ClH:12].[NH2:1][CH2:4][C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9].[C:18]([OH:20])(=[O:19])[CH2:17][CH2:16][C:15]([CH3:14])=[O:21] |f:1.2,6.7|
|
Inputs


Step One
|
Name
|
5-azido levulinic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC(CCC(=O)O)=O
|
Step Two
|
Name
|
5-amino levulinic acid hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCC(CCC(=O)O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
5-Amino levulinic acid hydrochloride
|
|
Type
|
product
|
|
Smiles
|
Cl.NCC(CCC(=O)O)=O
|
|
Name
|
levulinic acid
|
|
Type
|
product
|
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
